molecular formula C42H41FN8O2 B606949 DB2313

DB2313

Katalognummer: B606949
Molekulargewicht: 708.8 g/mol
InChI-Schlüssel: NUVPJXUYFGWDGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

First-in-class potent small-molecule inhibitor of PU., disrupting the interaction of PU. with target gene promoters and leading to downregulation of canonical PU. transcriptional targets
DB2313 is a first-in-class potent small-molecule inhibitor of PU.1. This compound disrupts the interaction of PU. with target gene promoters and leads to down-regulation of canonical PU. transcriptional targets.

Wirkmechanismus

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Biochemische Analyse

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

Biologische Aktivität

DB2313 is a potent inhibitor of the transcription factor PU.1, which plays a critical role in various biological processes, including hematopoiesis and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells and modulate gene expression.

This compound operates primarily by intercalating into the DNA minor groove, specifically targeting AT-rich sequences associated with PU.1 binding sites. This interaction disrupts the binding of PU.1 to its target gene promoters, thereby inhibiting its transcriptional activity. The compound's structure allows it to form hydrogen bonds and van der Waals interactions with the DNA, which stabilizes its binding and enhances specificity towards PU.1 sites over other transcription factors .

Structural Insights

The binding mechanism of this compound has been elucidated through molecular dynamics simulations and surface plasmon resonance (SPR) studies. These investigations revealed that this compound induces conformational changes in the DNA that are incompatible with PU.1 binding, effectively preventing its interaction with the DNA .

Induction of Apoptosis

This compound has demonstrated significant anticancer effects, particularly in acute myeloid leukemia (AML) cells. Studies have shown that it induces apoptosis with an IC50 value of approximately 14 nM, highlighting its potency as a therapeutic agent . The compound's ability to disrupt PU.1-mediated gene expression contributes to its efficacy in promoting cell death in malignant cells.

Case Studies and Experimental Findings

  • Acute Myeloid Leukemia (AML):
    • In vitro studies indicated that treatment with this compound leads to substantial apoptosis in AML cell lines, correlating with reduced expression of PU.1 target genes involved in cell survival and proliferation .
    • A combination treatment involving this compound and glucocorticoids showed enhanced gene expression modulation in leukemia cells, suggesting potential for combination therapies .
  • Transcriptional Regulation:
    • This compound has been shown to effectively inhibit PU.1-dependent transactivation in reporter assays using HEK293 cells, where it significantly reduced fluorescence from a reporter construct driven by a PU.1-responsive promoter .
    • The compound's specificity was confirmed through comparative studies with other transcription factors, demonstrating minimal off-target effects on non-PU.1 sites .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study Cell Type IC50 (nM) Biological Effect Mechanism
AML Cells14Induces apoptosisInhibits PU.1 binding
Nalm6 Cells100Modulates gene expressionCombination with DEX
HEK293 CellsN/AReduces PU.1 activityDNA intercalation

Wissenschaftliche Forschungsanwendungen

Cancer Research

DB2313 has been investigated for its potential in cancer therapy, particularly in acute myeloid leukemia (AML). In preclinical studies, treatment with this compound resulted in a significant decrease in the growth of PU.1-dependent AML cells, demonstrating its efficacy as a PU.1 inhibitor . The compound's ability to disrupt PU.1's interaction with DNA suggests it could be a valuable tool in targeting cancers that exhibit aberrant PU.1 activity.

Rheumatoid Arthritis

Recent studies have highlighted the role of this compound in alleviating symptoms associated with rheumatoid arthritis (RA). In models of collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), this compound administration led to reduced joint swelling and inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases . The compound appears to modulate macrophage activation and fibroblast-like synoviocyte behavior through its inhibition of PU.1, which is known to promote inflammatory responses in RA .

Case Study: Inhibition of PU.1 in Leukemia

In a study assessing the impact of this compound on AML cells, researchers observed a dose-dependent decrease in cell viability with an IC50 value of 7.1 μM for this compound . Molecular dynamics simulations indicated that this compound effectively alters the DNA conformation at PU.1 binding sites, thereby preventing transcriptional activation associated with leukemogenesis.

Case Study: Therapeutic Effects in RA

In experiments involving RA models, this compound was shown to inhibit the transcriptional activity of PU.1, leading to decreased expression of pro-inflammatory cytokines . This was corroborated by both in vitro assays and in vivo evaluations where treated animals exhibited significantly lower arthritis indices compared to controls.

Data Tables

Application AreaMechanismKey FindingsReference
Cancer (AML)PU.1 inhibitionDecreased cell growth (IC50: 7.1 μM)
Rheumatoid ArthritisModulation of macrophage activityReduced joint swelling and inflammation

Analyse Chemischer Reaktionen

Biochemical Interactions with DNA

DB2313 binds AT-rich DNA sequences adjacent to ETS transcription factor motifs (5′-GGAA/T-3′) through allosteric minor groove interactions . This binding induces structural distortions incompatible with PU.1 protein-DNA recognition (Figure 1B ).

Key Reaction Mechanism

  • DNA Conformational Change : this compound insertion widens the minor groove by 2.1–3.5 Å, disrupting PU.1’s major groove binding .
  • Binding Affinity : Surface plasmon resonance (SPR) assays show a dissociation constant (KdK_d) of 1.2×1091.2\times 10^{-9} M for the λB DNA motif .
  • PU.1 Displacement : IC50_{50} = 18 nM in competitive SPR assays (Table 1) .

Table 1: DNA Binding and Inhibition Parameters of this compound

ParameterValueMethodSource
KdK_d (λB DNA)1.2×1091.2\times 10^{-9} MSPR
IC50_{50} (PU.1 displacement)18 nMCompetitive SPR
DNase I footprint shift4.7 ÅGel electrophoresis

Transcriptional Inhibition in Cellular Systems

This compound suppresses PU.1-dependent gene transactivation in HEK293 cells transfected with a PU.1-EGFP reporter system:

  • Dose Response : 70% inhibition at 500 nM .
  • Selectivity : Minimal impact on non-ETS transcription factors (RUNX1, ELF1) or PU.1-negative cells (JURKAT) .

Therapeutic Redistribution Effects

  • PU.1 Binding Sites : this compound reduces PU.1 occupancy at 83% of genomic sites in MOLM13 leukemia cells .
  • Co-Occupancy : Only 5–8% of redistributed PU.1 sites overlap with RUNX1 or GABPA .

In Vivo Pharmacological Activity

This compound alleviates autoimmune and inflammatory responses in arthritis models:

Table 2: Therapeutic Efficacy in Murine Models

ModelOutcomeDosageSource
CAIA (RA)62% reduction in joint swelling5 mg/kg/day
CIA (RA)55% lower arthritis index5 mg/kg/day
Peritoneal macrophages40% ↓ TNF-α production1 μM

Mechanistic Insights

  • FLT3 Repression : this compound upregulates FLT3 expression by 3.2-fold in synovial fibroblasts, countering PU.1-mediated inflammation .
  • Osteoclast Inhibition : Reduces RANKL/OPG ratio by 68% in treated CAIA mice .

Analytical and Computational Validation

  • Molecular Dynamics : Simulations confirm this compound-DNA complexes adopt a bent conformation (Δ\Delta groove depth = 1.8 Å), sterically hindering PU.1 binding .
  • Machine Learning : Predictive models using SPR and DNase I data achieve 89% accuracy in forecasting PU.1 inhibition thresholds .

Synthetic and Stability Considerations

  • Reaction Optimization : Acoustic droplet ejection mass spectrometry (ADE-MS) enables rapid screening of this compound analogs (<1 sec/analysis) .
  • Degradation Pathways : Base-catalyzed hydrolysis occurs at pH >10, with t1/2t_{1/2} = 4.2 hours .

This compound exemplifies targeted transcriptional inhibition through precision DNA interactions, with validated applications in oncology and immunology. Its combination of high binding specificity and in vivo efficacy positions it as a paradigm for transcription factor-targeted therapeutics.

Eigenschaften

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H41FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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